molecular formula C19H18N2O2S B2594468 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 898451-98-4

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2594468
CAS No.: 898451-98-4
M. Wt: 338.43
InChI Key: JINOMGXVOBBGIC-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic chemical compound designed for research applications. Its structure incorporates three distinct pharmacophoric motifs: an indoline, a thiophene, and a furan-2-carboxamide group, each associated with a range of biological activities. Indoline derivatives are recognized for their potential as anti-inflammatory and analgesic agents, with some compounds demonstrating reduced ulcerogenic effects compared to standard drugs like indomethacin . The furan-2-carboxamide moiety is a key structural feature in compounds investigated as modulators of neurotransmitter receptors . Similarly, thiophene carboxamides have been identified in molecules that interact with complex biological targets, highlighting the potential of this heterocyclic system in probe or drug discovery . The rational design of this hybrid molecule, which combines these bioactive fragments, suggests its potential utility as a multi-target agent or a valuable chemical probe in pharmacological and mechanistic studies. Researchers may find it particularly interesting for investigating pathways related to neurological disorders, inflammation, and pain. This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-19(17-7-3-11-23-17)20-13-16(18-8-4-12-24-18)21-10-9-14-5-1-2-6-15(14)21/h1-8,11-12,16H,9-10,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINOMGXVOBBGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with indole, a substitution reaction introduces the ethyl group at the nitrogen atom.

    Thiophene Introduction: The thiophene ring is then attached to the ethyl chain through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

    Furan Carboxamide Formation: The final step involves the formation of the furan-2-carboxamide moiety, typically through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Oxidized derivatives of the indole and thiophene rings.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted indole, thiophene, and furan derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide have been evaluated for their inhibitory effects on various cancer cell lines.

Key Findings:

  • Compounds with indole and thiophene rings have shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC₅₀ values ranging from 0.5 to 10 µM .
  • Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer cell proliferation, such as VEGFR-2 and CDK9, indicating their potential as targeted therapies .
CompoundCancer TypeIC₅₀ Value (µM)Mechanism of Action
Compound AMCF-70.55VEGFR-2 Inhibition
Compound BA5491.73CDK9 Inhibition

Neuropharmacological Effects

Research has also explored the neuropharmacological potential of compounds structurally related to this compound. These compounds have been tested for their effects on nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission.

Case Studies:

  • A study demonstrated that derivatives of this compound could modulate the activity of α7 nAChRs, leading to potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Electrophysiological assays showed that these compounds could enhance synaptic transmission, suggesting their use as cognitive enhancers.

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the indole and thiophene rings followed by coupling reactions to form the final amide structure.

Synthetic Pathway:

  • Formation of Indole : Starting from simple aromatic precursors.
  • Thiophene Synthesis : Utilizing thiophene derivatives.
  • Coupling Reaction : Amide formation through coupling reactions involving furan derivatives.

Mechanism of Action

The mechanism by which N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituents/Modifications Biological Activity Yield (%) Melting Point (°C) References
N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide Thiophen-2-yl ethyl, furan-3-carboxamide Not specified 93 Not reported
5-Nitro-N-(thiophen-2-yl)furan-2-carboxamide 5-Nitro-furan, thiophen-2-yl Antibacterial 67 212–214
5-Nitro-N-(thiophen-3-yl)furan-2-carboxamide 5-Nitro-furan, thiophen-3-yl Antibacterial 75 214–215
N-(2-(aminooxy)-2-(3,5-difluorophenyl)ethyl)furan-2-carboxamide Difluorophenyl, aminooxy ethyl chain Antiviral (HBV RNase H inhibition) Not reported Not reported
N-{[2-(cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide Cyanoacetyl hydrazine, carbothioyl Insecticidal 70–89 Not reported

Key Observations:

Substituent Position and Activity: The position of thiophene substitution significantly impacts yield and activity. The addition of electron-withdrawing groups (e.g., 5-nitro on furan) enhances antibacterial activity, as seen in , where nitro-substituted derivatives show targeted efficacy against bacterial strains.

The ethyl linker in N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide () demonstrates high synthetic yield (93%), suggesting that chain length and carboxamide position (furan-2 vs. furan-3) influence reaction efficiency .

Heterocycle Variations: Insecticidal activity in correlates with carbothioyl and cyanoacetyl hydrazine substituents, whereas antibacterial activity in is linked to nitro-furan and thiophene groups. This underscores the importance of heterocycle choice in determining biological function .

Key Observations:

  • Coupling Reagents : and highlight the use of HBTU (a peptide coupling agent) for amide bond formation, achieving high yields (>90%) in DMF solvent .
  • Purification Efficiency : Silica gel chromatography () and preparative HPLC () are preferred for carboxamide derivatives, whereas recrystallization suffices for nitro-furan compounds ().
  • Characterization Consistency : All studies rely on NMR and mass spectrometry for structural confirmation, with additional FTIR used in and to verify functional groups .

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O2SC_{19}H_{18}N_{2}O_{2}S, with a molecular weight of 338.4 g/mol. The compound features multiple functional groups, including an indoline moiety and a thiophene ring, which are often associated with various biological activities .

Research indicates that compounds containing indoline and thiophene structures often exhibit diverse pharmacological effects, including:

  • Anticancer Activity : Indole derivatives have been linked to significant anticancer effects through various mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : The presence of these functional groups may contribute to anti-inflammatory properties, which can be beneficial in managing chronic inflammatory diseases .

Anticancer Activity

A study examining the anticancer properties of similar compounds reported IC50 values that indicate potent activity against various cancer cell lines. Below is a comparative table summarizing the IC50 values for related compounds:

Compound NameCell LineIC50 (μM)
This compoundMCF-7TBD
DoxorubicinMCF-70.12–2.78
Compound XA549TBD
Compound YA375TBD

Note: TBD (To Be Determined) indicates that specific values for the compound are not yet available or have not been published.

Antimicrobial Activity

The antimicrobial efficacy of similar derivatives has been evaluated, showing promising results:

Compound NameTarget PathogenMIC (μg/mL)
This compoundS. aureusTBD
LevofloxacinS. aureus8.1–130

Study 1: Anticancer Efficacy

In a recent study focusing on indole-based compounds, researchers assessed the cytotoxic effects on MCF-7 breast cancer cells. The study found that compounds with similar structural motifs exhibited significant cell growth inhibition, suggesting that this compound could have comparable effects .

Study 2: Antimicrobial Potential

Another investigation into thiophene derivatives revealed their effectiveness against various bacterial strains, outperforming traditional antibiotics in some cases. This highlights the potential of this compound as an antimicrobial agent .

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